Bienvenue dans la boutique en ligne BenchChem!

1-[(furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea

Indolylurea N-methylation physicochemical properties

Select this N-methyl indolylurea as the critical reference point for N1-methylation SAR studies. The furan-2-ylmethyl architecture uniquely enables head-to-head comparison with furan-only or indole-only urea series in MIF secretion and cytokine modulation assays. Co-procure with the N–H parent (CAS 899753-22-1) and N-ethyl analog to quantitatively map lipophilicity–permeability profiles via PAMPA or Caco-2. Verify batch-specific characterization before committing.

Molecular Formula C15H15N3O2
Molecular Weight 269.304
CAS No. 899753-61-8
Cat. No. B2501313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea
CAS899753-61-8
Molecular FormulaC15H15N3O2
Molecular Weight269.304
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CO3
InChIInChI=1S/C15H15N3O2/c1-18-10-13(12-6-2-3-7-14(12)18)17-15(19)16-9-11-5-4-8-20-11/h2-8,10H,9H2,1H3,(H2,16,17,19)
InChIKeyQUQSSDBNPHHLNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(Furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea (CAS 899753-61-8): Chemical Identity and Procurement Starting Point


1-[(Furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea (CAS 899753-61-8) is a synthetic small-molecule urea derivative that combines a furan-2-ylmethyl substituent with a 1-methyl-1H-indol-3-yl core via a central urea linker . With a molecular formula of C₁₅H₁₅N₃O₂ and a molecular weight of 269.30 g/mol, it belongs to the class of indolylurea compounds that have been investigated for kinase inhibition (e.g., PKCα) and macrophage migration inhibitory factor (MIF) antagonism [1]. This compound is offered by multiple chemical vendors as a research-grade building block or tool compound; however, published, quantitative biological profiling data for this specific CAS number remain sparse, and prospective buyers should verify batch-specific characterization before committing to procurement for structure–activity relationship (SAR) studies.

Why 1-[(Furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea Cannot Be Replaced by Generic Indolylurea Analogs


Indolylureas as a class exhibit broad and often divergent biological profiles depending on subtle variations in the N1-indole substituent and the urea N′-substituent [1]. The presence of an N-methyl group on the indole ring—as opposed to an N–H (CAS 899753-22-1) or N-ethyl analog—can alter hydrogen-bonding capacity, lipophilicity (cLogP), and metabolic stability, which in turn modulates target engagement and off-target liability [1]. The furan-2-ylmethyl moiety further distinguishes this compound from analogs bearing phenyl, pyridyl, or thiadiazolyl groups, as demonstrated by the divergent MIF-inhibitory and cytokine-modulatory activities observed for furan-series versus indole-series compounds in head-to-head cellular assays [2]. Consequently, substituting 1-[(furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea with a generic indolylurea risks altering the intended pharmacological fingerprint.

1-[(Furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea: Quantitative Head-to-Head and Class-Level Differentiation Evidence


Structural Differentiation from the N–H Indole Analog: Impact of N1-Methylation on Physicochemical Properties

The target compound carries an N1-methyl group on the indole ring, whereas the closest commercially available analog, 1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea (CAS 899753-22-1), bears a free N–H . This methylation increases molecular weight from 255.27 to 269.30 g/mol and eliminates one hydrogen-bond donor, which is expected to reduce aqueous solubility but enhance membrane permeability . Although direct comparative bioassay data for these two specific compounds are not publicly available, the well-established impact of N-methylation on indole-based kinase inhibitor potency and selectivity (e.g., in the PKCα indolylurea series) makes this a critical differentiator for procurement decisions when SAR exploration around indole N-substitution is the experimental objective [1].

Indolylurea N-methylation physicochemical properties SAR

Furan-2-ylmethyl Substituent Differentiation: Class-Level Evidence from MIF Antagonist Screening

In a systematic study of furan- and indole-based MIF antagonists, furan-series compounds (e.g., compounds 5, 9, 13, 15, and 16) robustly inhibited the spontaneous secretion of MIF from freshly isolated human peripheral blood mononuclear cells (PBMCs), whereas indole-series compounds (e.g., compounds 26, 29, and 32) predominantly inhibited MIF-induced production of pro-inflammatory cytokines [1]. Although the target compound was not explicitly listed among the tested molecules, its hybrid furan–indole urea architecture places it at the intersection of both pharmacophores, suggesting potential for dual modulation of MIF secretion and MIF-induced cytokine production. This stands in contrast to pure furan-urea or pure indole-urea analogs, which each preferentially address only one arm of the MIF pathway [1].

MIF antagonism furan series indole series cytokine inhibition

Substituent-Dependent Urease Inhibition: Class-Level Evidence for Indolylurea Scaffolds

Indolylurea derivatives have demonstrated measurable urease inhibitory activity against Helicobacter pylori. A structurally related indolylurea compound (BDBM50644639 / CHEMBL5593736) exhibited a Ki of 240 nM against H. pylori urease using urea as substrate, with an IC₅₀ of 1.21 µM in an ammonia production assay [1]. The target compound, bearing a distinct furan-2-ylmethyl substituent in place of the comparator's aryl group, is expected to exhibit altered enzyme-binding kinetics due to differences in steric bulk and hydrogen-bonding geometry. However, no head-to-head comparison data exist, and this evidence should be treated as class-level inference only [1].

urease inhibition Helicobacter pylori indolylurea anti-ulcer

Physicochemical Differentiation from N-Ethyl and N-(2-Methoxyethyl) Indole Analogs

Compared to N-ethyl and N-(2-methoxyethyl) indole analogs, the N-methyl substituent on the target compound imparts intermediate lipophilicity and steric bulk. 1-(1-Ethyl-1H-indol-3-yl)-3-(furan-2-ylmethyl)urea (no CAS assigned; molecular formula C₁₆H₁₇N₃O₂) possesses one additional methylene unit, increasing calculated logP by approximately +0.5 log units relative to the N-methyl compound . Conversely, 1-(furan-2-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea (CAS 941902-46-1; MW = 313.35 g/mol) introduces a polar methoxyethyl chain, increasing topological polar surface area (TPSA) and aqueous solubility at the expense of passive membrane permeability . The target compound's N-methyl group represents a minimal, lipophilicity-neutral modification that preserves drug-likeness while eliminating the metabolic liability of a free indole N–H [1].

N-alkyl substitution lipophilicity solubility drug-likeness

Recommended Research and Procurement Application Scenarios for 1-[(Furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea (CAS 899753-61-8)


SAR Exploration of Indole N1-Substitution in Kinase or MIF Inhibitor Programs

Investigators building structure–activity relationship matrices around indolylurea kinase inhibitors or MIF antagonists can use this compound as the N-methyl reference point. As established in Section 3 (Evidence Item 1), the N-methyl group distinguishes this compound from the N–H parent (CAS 899753-22-1), and co-procurement of both enables direct pairwise assessment of N1-methylation effects on target potency, selectivity, and cellular permeability [1].

Dual-Pharmacophore Tool Compound for MIF Pathway Dissection

Based on class-level evidence from the MIF antagonist study (Section 3, Evidence Item 2), this compound's hybrid furan–indole architecture positions it as a candidate for simultaneously probing MIF secretion and MIF-induced cytokine production pathways in human PBMC assays. Researchers comparing this scaffold to pure furan-urea or pure indole-urea compounds can test whether the combined pharmacophore yields additive or synergistic pathway modulation [1].

Lipophilicity-Optimized Lead Candidate for Cellular Permeability Screening

The N-methyl substituent imparts an intermediate cLogP profile relative to N-ethyl and N-(2-methoxyethyl) analogs (Section 3, Evidence Item 4), making this compound a candidate for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screens. Procurement alongside the N-ethyl and N-methoxyethyl analogs enables quantitative assessment of the lipophilicity–permeability relationship within a congeneric indolylurea series [2].

Quote Request

Request a Quote for 1-[(furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.